2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in medicinal chemistry. It is characterized by the presence of a benzodioxole group, a piperazine ring, and a pyrimidine core, making it a unique molecule with significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 1,3-benzodioxole with piperazine in the presence of a suitable base such as potassium carbonate.
Coupling with Pyrimidine Derivative: The piperazine intermediate is then reacted with a chloropyrimidine derivative under similar conditions to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Using large reactors to handle the increased volume of reactants.
Purification: Employing industrial-scale crystallization and filtration techniques to obtain the pure compound.
Quality Control: Ensuring the product meets pharmaceutical-grade standards through rigorous testing and validation.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding assays.
Industry: Utilized in the development of new therapeutic agents and as a reference compound in analytical studies.
Mechanism of Action
The compound exerts its effects primarily through interaction with dopamine receptors and α2-adrenergic receptors. It acts as a dopamine agonist, stimulating dopamine receptors in the brain, which can lead to improved motor function and cognitive abilities. Additionally, its α2-adrenergic antagonist properties contribute to its vasodilatory effects, making it useful in the treatment of conditions like Parkinson’s disease and age-related cognitive decline .
Comparison with Similar Compounds
Similar Compounds
Piribedil: A well-known dopamine agonist with similar structural features.
Ropinirole: Another dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: A dopamine agonist with applications in treating Parkinson’s disease and restless legs syndrome.
Uniqueness
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-(4-chlorophenyl)pyrimidin-4(3H)-one stands out due to its unique combination of a benzodioxole group, a piperazine ring, and a pyrimidine core. This structural uniqueness contributes to its distinct pharmacological profile, offering potential advantages in terms of efficacy and safety compared to other similar compounds .
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-(4-chlorophenyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O3/c23-17-4-2-16(3-5-17)18-12-21(28)25-22(24-18)27-9-7-26(8-10-27)13-15-1-6-19-20(11-15)30-14-29-19/h1-6,11-12H,7-10,13-14H2,(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLIFNCRUUALHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC(=CC(=O)N4)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.